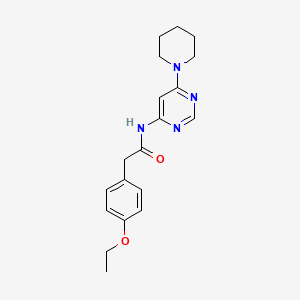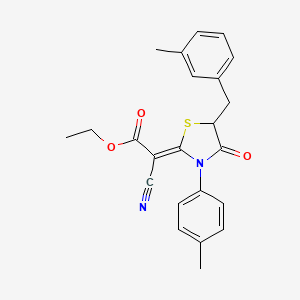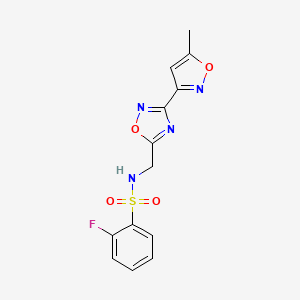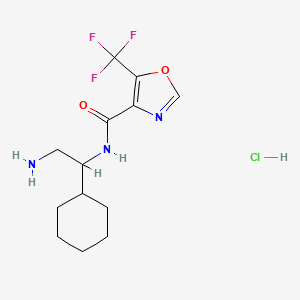
N-(2-Amino-1-cyclohexylethyl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Amino-1-cyclohexylethyl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C13H19ClF3N3O2 and its molecular weight is 341.76. The purity is usually 95%.
BenchChem offers high-quality N-(2-Amino-1-cyclohexylethyl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Amino-1-cyclohexylethyl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
Triazole-Based Scaffolds : The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, utilized for creating collections of peptidomimetics or biologically active compounds, highlights the importance of triazole scaffolds in medicinal chemistry. These compounds have applications in designing HSP90 inhibitors, demonstrating significant biological activity (Ferrini et al., 2015).
Functionalized Amino Acid Derivatives : A study on the synthesis of functionalized amino acid derivatives, specifically N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, evaluated for in vitro cytotoxicity against human cancer cell lines, demonstrates the potential of these compounds in anticancer drug design (Kumar et al., 2009).
Anticancer and Antimicrobial Activities : The synthesis of N-arylpyrazole-containing enaminones and their conversion into substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, triazolopyrimidines, and triazinones showcases the diverse chemical transformations possible with these scaffolds. These compounds were tested for their cytotoxic effects against cancer cell lines and antimicrobial activities, underscoring their significance in developing new therapeutic agents (Riyadh, 2011).
Ferrocenylmethyl Amino Acid Derivatives : The synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives and their biological evaluation on the estrogen-positive MCF-7 breast cancer cell line illustrate the role of ferrocene conjugation in enhancing the anticancer activity of compounds. This research suggests that modifying existing molecules with bioactive moieties like ferrocene could lead to the discovery of potent anticancer agents (Butler et al., 2013).
Eigenschaften
IUPAC Name |
N-(2-amino-1-cyclohexylethyl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O2.ClH/c14-13(15,16)11-10(18-7-21-11)12(20)19-9(6-17)8-4-2-1-3-5-8;/h7-9H,1-6,17H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUKOTHARYVGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC(=O)C2=C(OC=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2568256.png)

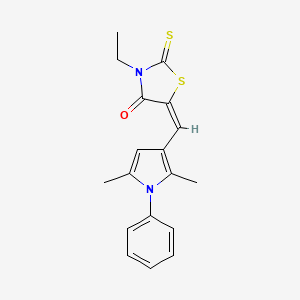
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2568261.png)
![(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2568264.png)
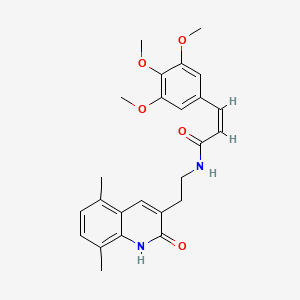
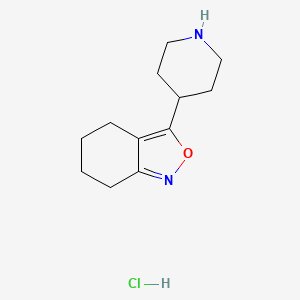
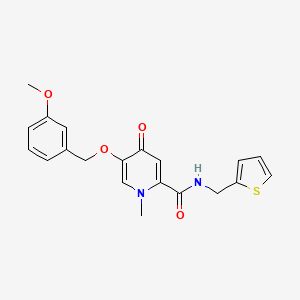

![N-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B2568270.png)
